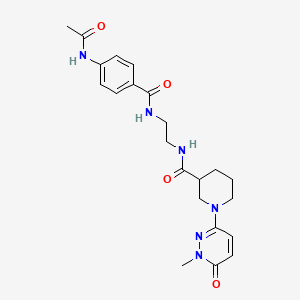
N-(2-(4-acetamidobenzamido)ethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-acetamidobenzamido)ethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H28N6O4 and its molecular weight is 440.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(4-acetamidobenzamido)ethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Formula
- IUPAC Name : this compound
- Molecular Formula : C22H28N6O4
- Molecular Weight : 440.5 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C22H28N6O4 |
| Molecular Weight | 440.5 g/mol |
| CAS Number | 1396866-95-7 |
The biological activity of this compound primarily stems from its ability to interact with various molecular targets involved in cell signaling pathways. It has been shown to exhibit inhibitory effects on specific enzymes and receptors, which may contribute to its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Antitumor Activity
Recent studies have indicated that derivatives of piperidine, including this compound, demonstrate significant antitumor activity. For instance, a related piperidine-based compound was found to inhibit EZH2, a critical enzyme in cancer progression, showcasing robust antitumor effects in vitro and in vivo .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the piperidine ring and the incorporation of specific functional groups significantly influence the biological potency of the compound. For example, the introduction of acetamido groups enhances solubility and bioavailability, which are crucial for therapeutic efficacy .
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Acetamido Group Addition | Increased solubility and potency |
| Variation in Piperidine Substituents | Altered enzyme inhibition profiles |
| Oxo Group at Position 6 | Enhanced interaction with target enzymes |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Efficacy : A study demonstrated that the compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Research has suggested that this compound may also provide neuroprotective benefits by inhibiting acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels and improving cognitive function .
Propiedades
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-15(29)25-18-7-5-16(6-8-18)21(31)23-11-12-24-22(32)17-4-3-13-28(14-17)19-9-10-20(30)27(2)26-19/h5-10,17H,3-4,11-14H2,1-2H3,(H,23,31)(H,24,32)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEITZSVEPJUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2CCCN(C2)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













